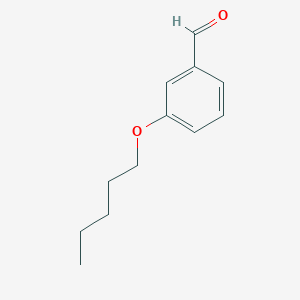

3-(Pentyloxy)benzaldehyde

Descripción

3-(Pentyloxy)benzaldehyde (CAS: Not explicitly provided in evidence) is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a pentyloxy (-O-C₅H₁₁) group at the 3-position. Structurally, it consists of a benzene ring with an aldehyde (-CHO) group at position 1 and a pentyl ether chain at position 3. This compound is part of the broader class of alkoxybenzaldehydes, which are characterized by their alkoxy substituents and aldehyde functionality. Alkoxybenzaldehydes are often explored for their bioactivity, volatility, and utility as intermediates in organic synthesis .

Propiedades

IUPAC Name |

3-pentoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-4-8-14-12-7-5-6-11(9-12)10-13/h5-7,9-10H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTVZBSJJCTNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-(Pentyloxy)benzaldehyde can be synthesized through the reaction of 1-iodopentane with 3-hydroxybenzaldehyde. This reaction typically involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 3-(Pentyloxy)benzaldehyde are not extensively documented, the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Pentyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pentyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

Oxidation: 3-(Pentyloxy)benzoic acid.

Reduction: 3-(Pentyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(Pentyloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 3-(Pentyloxy)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to yield different products. The pentyloxy group can influence the reactivity and selectivity of these reactions by providing steric and electronic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3-(Pentyloxy)benzaldehyde with structurally and functionally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Physicochemical Properties: Chain Length: The pentyloxy group in 3-(Pentyloxy)benzaldehyde confers greater lipophilicity compared to shorter alkoxy chains (e.g., methoxy or ethoxy). Polarity: Ether substituents reduce polarity relative to hydroxyl groups (e.g., 3-hydroxybenzaldehyde), making 3-(Pentyloxy)benzaldehyde less water-soluble but more soluble in organic solvents .

Bioactivity: Benzaldehyde derivatives from Eurotium fungi (), such as eurotirumin, exhibit antioxidative and antifungal activities due to prenyl and aliphatic side chains. Shorter alkoxy derivatives (e.g., 3-methoxybenzaldehyde) are less bioactive but widely used in fragrances due to higher volatility .

Synthetic Accessibility :

- Alkoxybenzaldehydes are typically synthesized via nucleophilic substitution (e.g., Williamson etherification) or Friedel-Crafts alkylation. The pentyloxy group’s longer chain may require optimized reaction conditions to avoid steric hindrance during synthesis .

Table 2: Hypothetical Physicochemical Data (Based on Trends)

| Property | 3-(Pentyloxy)benzaldehyde | 3-Methoxybenzaldehyde | 3-Hydroxybenzaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 192.26 | 152.15 | 138.12 |

| Boiling Point (°C) | ~280 (est.) | 248 | 285 |

| LogP (Lipophilicity) | ~3.5 (est.) | 1.7 | 1.2 |

| Solubility in Water | Low | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.